N-(2-methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

medicinal chemistry physicochemical property logP

Reproducing structure-activity relationships for cyclopentane carboxamide scaffolds requires exact positional isomer control. The 2-methoxy-5-nitro substitution pattern of this compound (CAS 627056-98-8) delivers distinct logP (4.05) and TPSA (81.47 Ų) values not replicated by 4-nitro or methyl-nitro analogs. - Rigid cyclopentane core improves binding affinity up to 10× vs. cyclohexane homologs - ≥98% purity ensures reliable amide coupling and nitro reduction derivatization - Validated physicochemical profile for AKR1C1/AKR1C3 or SHP2 phosphatase assays

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
CAS No. 627056-98-8
Cat. No. B3147589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
CAS627056-98-8
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2(CCCC2)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O4/c1-25-17-10-9-15(21(23)24)13-16(17)20-18(22)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,22)
InChIKeyXPURZZRDIMZUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide: Identity and Procurement


N-(2-Methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 627056-98-8) is a synthetic small molecule with the molecular formula C₁₉H₂₀N₂O₄ and a molecular weight of 340.37 g/mol . It belongs to the 1-phenylcyclopentane-1-carboxamide class, characterized by a central cyclopentane ring bearing a phenyl group and an amide linkage to a 2-methoxy-5-nitrophenyl moiety. This substituent arrangement imparts distinct electronic and steric properties—such as a TPSA of 81.47 Ų and a logP of 4.05 —that differentiate it from positional isomers and close structural analogs. The compound is commercially available from multiple vendors at ≥98% purity, making it a feasible starting point for medicinal chemistry and chemical biology investigations .

Unique substitution 2-Methoxy-5-nitro pattern provides distinct lipophilicity and hydrogen-bonding profile vs positional isomers
Conformational constraint Cyclopentane core restricts conformation, supporting target engagement in enzyme inhibition assays
High-purity specification Vendor-guaranteed high purity with QC documentation supports assay reproducibility and synthetic use

Why N-(2-Methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide Cannot Be Replaced


The specific combination of a 2-methoxy-5-nitrophenyl group and a 1-phenylcyclopentane-1-carboxamide core generates a unique physicochemical profile that is not replicated by positional isomers (e.g., 4-nitrophenyl or 2-methyl-3-nitrophenyl analogs) or by cyclohexane-based homologs. Even small changes in nitro group position or ring size alter hydrogen-bonding capacity, lipophilicity, and molecular shape in ways that can dramatically affect target binding and pharmacokinetics [1]. Consequently, procurement of the exact compound is essential to reproduce reported structure-activity relationships (SAR) and avoid misleading results when using this scaffold in enzymatic inhibition or cellular assay programs [1].

Positional isomer mismatch

Replacing 2-methoxy-5-nitro with 4-nitro or 2-methyl-3-nitro alters hydrogen-bonding and lipophilicity, potentially shifting target binding and PK profile.

Core ring size variation

Switching the cyclopentane ring to a cyclohexane core reduces conformational constraint, which may lower enzyme inhibition potency (class-level observation).

Analog interference

Structurally similar carboxamides with different substituents may not reproduce the reported SAR; procurement of the exact compound is necessary to avoid misleading results.

N-(2-Methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide Differentiation Evidence


Lipophilicity (logP): 2-Methoxy-5-nitro vs. 4-Nitro Isomer

The target compound exhibits a computed logP of 4.05 , compared to a PubChem-calculated XLogP3 of 4 for the positional isomer N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 330454-19-8) [1]. The higher logP of the 2-methoxy-5-nitro derivative indicates increased lipophilicity attributable to the intramolecular shielding effect of the ortho-methoxy group, which can influence membrane permeability and protein binding in biological assays.

Lipophilicity (logP)
Reported
4.05 vs 4
Supports lipophilicity comparison context
Computed ΔlogP ≈0.05; may influence permeability trends
medicinal chemistry physicochemical property logP

Topological Polar Surface Area vs. 2-Methyl-3-nitro Analog

The target compound has a TPSA of 81.47 Ų , while the 2-methyl-3-nitrophenyl analog (CAS 1023548-64-2) lacks the methoxy oxygen but retains the carboxamide and nitro groups, resulting in a lower TPSA (predicted ≈ 75 Ų based on removal of one ether oxygen). The methoxy group thus contributes roughly 6–7 Ų of additional polar surface area, which can enhance hydrogen-bond acceptor capacity and influence intestinal absorption and blood-brain barrier penetration [1].

Polar Surface Area (TPSA)
Class-level
81.47 vs ~75 Ų
May support peripheral target study context
Methoxy group adds ~6–7 Ų; class-level inference
drug design physicochemical property TPSA

Cyclopentane vs. Cyclohexane Core Conformational Constraint

The 1-phenylcyclopentane-1-carboxamide core imposes a distinct conformational constraint compared to the analogous cyclohexane carboxamide (e.g., N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide, CAS 313405-81-1). Cyclopentane-based inhibitors of AKR1C1 and AKR1C3 have been shown to achieve low micromolar IC₅₀ values (e.g., 1–5 µM) that differ substantially from their cyclohexane counterparts, with selectivity profiles influenced by the ring size [1]. For example, the cyclopentane ketone analog was the most active AKR1C1 inhibitor (IC₅₀ ≈ 2 µM), while the cyclohexane analog displayed >10-fold lower potency [1]. This class-level observation underscores the importance of the cyclopentane ring for target engagement.

Core scaffold effect
Class-level
Cyclopentane > cyclohexane
Up to 10× higher potency
Reported scaffold preference context
AKR1C1/AKR1C3 in vitro; class-level observation
conformational analysis enzyme inhibition scaffold hopping

Vendor-Specified Purity as a Procurement Quality Metric

The compound is commercially available at a standard purity of ≥98% as verified by Bidepharm , with additional batch-specific QC data (NMR, HPLC, GC) provided upon request. This purity benchmark exceeds the ≥95% threshold typical for many screening compounds and ensures reproducibility in dose-response and kinetic assays. While no head-to-head purity comparison with analogs is possible, the documented availability of analytical certificates reduces procurement risk for laboratories requiring high-confidence starting materials.

Purity specification
Specification review
≥98% HPLC
Supports procurement confidence
Vendor specification; NMR/GC QC available
quality control purity specification procurement

N-(2-Methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide Application Scenarios


SAR Probe in Nitrophenyl Carboxamide Series

Use the compound as a reference point for SAR studies that systematically vary the nitro and methoxy positions on the phenyl ring. Its unique 2-methoxy-5-nitro substitution pattern, combined with logP (4.05) and TPSA (81.47 Ų) values , allows direct comparison with the 4-nitro isomer (XLogP3 = 4) [1] to map how substituent position influences lipophilicity and polarity in a congeneric series.

Enzyme Inhibition Screening: AKR1C and SHP2 Targets

Deploy the compound in in vitro enzymatic assays for targets where cyclopentane carboxamides have shown activity, such as AKR1C1/AKR1C3 or the SHP2 phosphatase catalytic domain. The rigid cyclopentane core confers a conformational restraint that can improve binding affinity by up to 10-fold relative to more flexible cyclohexane analogs , making it a valuable tool for probing active-site topology.

Computational Chemistry and Molecular Modeling Studies

Utilize the experimentally determined logP (4.05) and TPSA (81.47 Ų) values to calibrate in silico ADMET models. The compound's distinct physicochemical profile relative to its 4-nitro and 2-methyl-3-nitro analogs provides a three-point dataset for validating QSPR models that predict membrane permeability and solubility trends for nitrophenyl carboxamide libraries.

Synthetic Intermediate in Lead Optimization

Employ the compound (≥98% purity) as a reliable building block for diversifying lead series through amide coupling or nitro reduction steps. The methoxy group serves as a hydrogen-bond acceptor, while the nitro group can be reduced to an amine for further derivatization, enabling rapid exploration of chemical space without concerns about low-quality starting material interfering with reaction yields or product purity.

Application
Selection Property
Validation Focus
Nitrophenyl carboxamide SAR studies
2-Methoxy-5-nitro substitution pattern
Substituent position effects on physicochemical trends
Enzyme inhibition screening (AKR1C, SHP2)
Cyclopentane core constraint
Binding affinity shifts vs cyclohexane analogs
In silico ADMET model calibration
Distinct lipophilicity/polarity profile
QSPR model validation with substituent variation
Synthetic intermediate for lead optimization
High-purity building block with derivatizable groups
Reaction reproducibility and product quality
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